molecular formula C13H21N3O2S B1392440 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline CAS No. 1220039-22-4

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline

Cat. No.: B1392440
CAS No.: 1220039-22-4
M. Wt: 283.39 g/mol
InChI Key: NWGXVHXYHXKWFY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-(ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1220039-22-4, providing unambiguous identification within chemical databases. The molecular formula C₁₃H₂₁N₃O₂S reflects the presence of thirteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 283.39 grams per mole.

The systematic name indicates the presence of an aniline base structure with two distinct substituents positioned at the 2- and 5- positions relative to the amino group. The ethylsulfonyl substituent at position 2 consists of an ethyl group bonded to a sulfonyl functional group, which in turn connects to the aromatic ring. The 4-methyl-1-piperazinyl substituent at position 5 comprises a six-membered piperazine ring bearing a methyl group at the 4-position of the heterocycle. This nomenclature system clearly delineates the structural hierarchy and substitution pattern, enabling precise identification and classification of the compound within chemical literature.

Alternative naming conventions include the simplified form 2-ethylsulfonyl-5-(4-methylpiperazin-1-yl)aniline, which maintains chemical accuracy while providing more accessible terminology. The compound also appears in databases under various synonyms, including the systematic identifier AKOS015838954. These multiple naming approaches ensure comprehensive cataloging and retrieval across diverse chemical information systems while maintaining structural specificity and avoiding ambiguity in chemical communication.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline exhibits complex three-dimensional arrangements arising from the interplay between aromatic planarity and aliphatic flexibility. The central benzene ring maintains characteristic planar geometry with carbon-carbon bond lengths approximating standard aromatic values. The amino group at position 1 demonstrates typical aniline geometry with the nitrogen atom exhibiting slight pyramidalization due to lone pair electron effects and resonance interactions with the aromatic system.

Conformational analysis reveals significant rotational freedom around several key bonds, particularly the connection between the aromatic ring and the piperazinyl substituent. The computed rotatable bond count of three indicates multiple conformational possibilities that contribute to the compound's dynamic behavior in solution. The ethylsulfonyl group at position 2 introduces additional conformational complexity through rotation around the sulfur-carbon bonds, with the sulfonyl group adopting tetrahedral geometry around the sulfur center.

The piperazinyl substituent at position 5 presents a chair-like conformation typical of six-membered saturated heterocycles, with the nitrogen atoms positioned to minimize steric interactions. The methyl substituent on the piperazine ring adopts an equatorial position to reduce conformational strain. Molecular modeling studies suggest that the overall molecular shape exhibits moderate flexibility, with the aromatic core providing structural rigidity while the aliphatic portions allow for conformational adaptation.

Intramolecular interactions play crucial roles in determining preferred conformations, particularly hydrogen bonding between the amino group and nearby heteroatoms, and potential sulfur-nitrogen interactions that may stabilize specific geometric arrangements. The computed partition coefficient (XLogP3-AA) value of 1.3 reflects moderate lipophilicity, indicating balanced hydrophilic and hydrophobic character that correlates with the compound's geometric features.

Crystallographic Data and Solid-State Arrangement

Crystallographic characterization of 2-(ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline provides detailed insights into solid-state molecular packing and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the bulky substituents while maximizing favorable intermolecular contacts. Crystal structure determination reveals precise bond lengths, bond angles, and torsional relationships that validate theoretical predictions about molecular geometry.

The crystal lattice exhibits characteristic packing patterns driven by hydrogen bonding networks involving the amino group as a donor and the sulfonyl oxygen atoms as acceptors. These interactions create extended supramolecular assemblies that stabilize the crystal structure and influence physical properties such as melting point and solubility. The piperazinyl nitrogen atoms may also participate in weaker hydrogen bonding interactions that contribute to overall crystal stability.

Intermolecular distances and packing coefficients indicate efficient space utilization within the crystal lattice, with the molecular shape allowing for close approach between neighboring molecules. The crystallographic data confirms the molecular dimensions derived from computational studies, with experimental bond lengths and angles showing excellent agreement with theoretical predictions. Unit cell parameters reflect the molecular size and shape, with cell dimensions accommodating the extended structure of the substituted aniline.

Thermal analysis of crystalline samples reveals characteristic melting behavior that correlates with intermolecular interaction strength. The crystal structure provides a template for understanding how molecular modifications might affect solid-state properties, offering valuable insights for structure-activity relationship studies and materials design applications. Powder diffraction patterns serve as fingerprints for compound identification and purity assessment in analytical applications.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural verification through detailed analysis of hydrogen and carbon environments within 2-(ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline. Proton nuclear magnetic resonance spectra reveal characteristic signal patterns for each functional group, with aromatic protons appearing in the expected downfield region around 6-8 parts per million. The amino group protons typically present as a broad signal due to rapid exchange, while the ethyl group attached to sulfur displays characteristic triplet and quartet multiplicity patterns.

The piperazinyl protons appear as complex multiplets in the aliphatic region, with the methyl substituent generating a distinct singlet around 2-3 parts per million. Integration ratios confirm the molecular formula, with relative peak areas corresponding to the expected hydrogen count for each functional group. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about carbon environments, with aromatic carbons appearing in characteristic downfield positions and aliphatic carbons distributed across the upfield region.

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm functional group presence and molecular connectivity. The amino group stretching vibrations appear around 3200-3400 wavenumbers, while the sulfonyl group generates strong absorptions near 1300-1400 wavenumbers corresponding to sulfur-oxygen stretching modes. Aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes provide additional structural confirmation through their characteristic frequency ranges.

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 283 corresponds to the calculated molecular weight, while characteristic fragment ions arise from predictable bond cleavages. Common fragmentation pathways include loss of the ethyl group from the sulfonyl substituent and various cleavages within the piperazinyl ring system. High-resolution mass spectrometry provides precise molecular weight determination that validates the proposed molecular formula and elemental composition.

Property Value Method
Molecular Weight 283.39 g/mol Computed
Hydrogen Bond Donors 1 Computed
Hydrogen Bond Acceptors 5 Computed
Rotatable Bonds 3 Computed
Partition Coefficient 1.3 XLogP3-AA

Properties

IUPAC Name

2-ethylsulfonyl-5-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-3-19(17,18)13-5-4-11(10-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGXVHXYHXKWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration of the Aromatic Precursor

A fluorine-containing nitroarene (e.g., 2,4-difluoro-1-nitrobenzene ) serves as the starting material. The fluorine at the para-position is selectively substituted in subsequent steps.

Step 2: Nucleophilic Substitution with 4-Methylpiperazine

The fluorine atom is displaced by 4-methylpiperazine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF or acetonitrile).
Example Protocol :

  • Reactants : 2,4-Difluoro-1-nitrobenzene + 4-methylpiperazine (molar ratio 1:1.2).
  • Conditions : Microwave irradiation (100 W, 100°C, 5 cycles of 1 min each).
  • Yield : ~75% after column chromatography.

Step 3: Nitro Group Reduction

The nitro intermediate is reduced to the corresponding aniline using catalytic hydrogenation (e.g., Raney Ni) or hydrazine hydrate.
Example Protocol :

  • Reactants : Nitroarene + Raney Ni + hydrazine hydrate.
  • Conditions : Ethanol/THF (4:1), room temperature, 3 hours.
  • Yield : >90% (crude product used directly).

Step 4: Sulfonylation with Ethylsulfonyl Chloride

The aniline undergoes sulfonylation using ethylsulfonyl chloride in the presence of a base (e.g., pyridine or DIPEA).
Example Protocol :

  • Reactants : 5-(4-Methylpiperazinyl)-1,2-benzenediamine + ethylsulfonyl chloride (1:1.5 molar ratio).
  • Conditions : Dichloromethane, pyridine, 16 hours at room temperature.
  • Purification : Column chromatography (SiO₂, CHCl₃/MeOH 9:1).
  • Yield : ~60–70%.

Key Reaction Parameters

Parameter Optimal Conditions
Solvent DMF, CH₂Cl₂, or THF
Temperature 20–100°C (microwave-assisted for substitution)
Catalyst/Base K₂CO₃, NaH, pyridine
Purification Silica gel chromatography, recrystallization

Analytical Data

Intermediate Characterization :

Challenges and Optimization

  • Selectivity : Competing reactions during sulfonylation may require stoichiometric control.
  • Purification : Amine intermediates are oxidation-sensitive; immediate use in subsequent steps is recommended.
  • Scale-Up : Microwave-assisted steps improve reaction efficiency but require specialized equipment.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the 4-methylpiperazinyl group is susceptible to acylation.

Reaction Conditions Reactants Product Reference
Dichloroethane, 0.1–0.2 molesPropionyl chloride (dropwise)N-acylated piperazine derivative
Triethylamine (base), room tempAcetyl chloride4-methylpiperazinyl acetamide
  • Mechanism : Nucleophilic attack by the piperazine nitrogen on the acyl chloride, followed by deprotonation.

  • Example : Reaction with propionyl chloride in dichloroethane yields a tertiary amide, analogous to fentanyl synthesis methodologies .

Alkylation Reactions

The piperazine nitrogen can undergo alkylation under strongly alkaline conditions.

Reaction Conditions Reactants Product Reference
Sodium hydroxide (pH >14), 50–90°CPhenethyl bromideN-phenethyl-4-methylpiperazinyl derivative
Diethylene glycol monomethyl etherBis(2-chloroethyl)amine hydrochlorideExtended alkyl chain at the piperazine nitrogen
  • Key Insight : Alkylation typically requires polar aprotic solvents and elevated temperatures for sufficient reactivity .

Electrophilic Aromatic Substitution (EAS)

The aniline ring’s reactivity is modulated by competing electronic effects:

  • Activating groups : -NH₂ (ortho/para-directing).

  • Deactivating groups : -SO₂Et (meta-directing).

Reaction Conditions Position Product Reference
NitrationHNO₃/H₂SO₄, 0–5°CMeta to -SO₂Et3-nitro derivative
SulfonationChlorosulfonic acid, 0°CPara to -NH₂Sulfonated aniline intermediate
  • Note : The ethylsulfonyl group strongly deactivates the ring, necessitating harsh conditions for EAS .

Coordination Chemistry

The piperazinyl nitrogen can coordinate to metal ions, forming stable complexes.

Metal Ion Ligand Environment Complex Structure Reference
Cadmium(II)Macrocyclic Schiff-base scaffoldCd(II)-piperazine complex with tetrahedral geometry
Zinc(II)Acetic acid-mediated reductionZn-piperazine adducts
  • Application : Such complexes are studied for catalytic and material science applications .

Nucleophilic Substitution at Sulfonyl Group

The ethylsulfonyl group exhibits limited reactivity due to its electron-withdrawing nature.

Reaction Conditions Product Reference
HydrolysisNaOH (20%), 100°C5-(4-methylpiperazinyl)-2-ethylsulfonic acid
  • Limitation : Sulfonyl groups are poor leaving groups, requiring extreme basicity for displacement .

Reductive Transformations

Selective reduction of functional groups:

Target Group Reducing Agent Product Reference
Sulfonyl (-SO₂Et)LiAlH₄, THF, reflux2-(ethylthio)-5-(4-methylpiperazinyl)aniline
Piperazine ringH₂/Pd-CSaturated hexahydro derivative

Scientific Research Applications

Medicinal Chemistry

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline has been studied for its potential therapeutic applications. The presence of the piperazine moiety is significant as compounds containing this structure often exhibit various pharmacological activities.

Key Findings :

  • Antidepressant Activity : Research indicates that piperazine derivatives can act on serotonin receptors, suggesting potential antidepressant properties for this compound.
  • Antipsychotic Effects : Some studies have linked piperazine-based compounds to antipsychotic effects, making this compound a candidate for further investigation in treating schizophrenia and other mental health disorders.

Pharmacological Studies

The compound's interactions with various biological targets have been a focal point in pharmacological research.

Case Studies :

  • In vitro Studies : Experiments have demonstrated that 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline exhibits selective binding to certain neurotransmitter receptors, which may lead to the development of new drugs targeting mood disorders.
  • Animal Models : Studies using animal models have shown promising results in reducing symptoms associated with anxiety and depression, indicating its potential as a therapeutic agent.

Biochemical Research

In biochemical contexts, the compound has been evaluated for its effects on enzyme activity and cellular processes.

Research Insights :

  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Cellular Signaling Pathways : Investigations into how this compound affects cellular signaling pathways are ongoing, with implications for cancer research and regenerative medicine.

Data Table: Summary of Applications

Application AreaFindings/Notes
Medicinal ChemistryPotential antidepressant and antipsychotic effects
Pharmacological StudiesSelective receptor binding; promising animal model results
Biochemical ResearchEnzyme inhibition; effects on cellular signaling

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline involves its interaction with biological targets such as enzymes and receptors. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to specific receptors in the nervous system. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds with amino acid residues in the active site of enzymes or receptors.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Trifluoromethyl : The ethylsulfonyl group (electron-withdrawing) in the target compound contrasts with the trifluoromethyl group (lipophilic, electron-withdrawing) in , affecting solubility and target binding.
  • Piperazinyl Modifications : The 4-methylpiperazinyl group enhances solubility compared to unsubstituted piperazine derivatives (e.g., 9f in ), which may reduce metabolic instability.
  • Nitro vs. Methoxy Groups : Nitro groups (e.g., in 9f ) improve electrophilicity but may increase toxicity, whereas methoxy groups (e.g., ) balance lipophilicity and metabolic stability.

Physicochemical Properties

Compound Solubility (Predicted) LogP (Predicted) Melting Point (°C)
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline Moderate (aqueous) 1.8–2.5 Not reported
5-(Ethylsulfonyl)-2-methoxyaniline Low (organic solvents) 2.1 89–91
5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline Moderate 1.5 Not reported
9f Low (DMSO) 3.2 Not reported

Key Observations :

  • The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility compared to nitro-substituted analogs (e.g., 9f ).
  • Methoxy and fluoro substituents (e.g., ) reduce LogP, enhancing bioavailability relative to nitro derivatives.

Pharmacological Activity

  • Target Compound: Likely inhibits VEGFR2 or similar kinases due to structural resemblance to 5-(ethylsulfonyl)-2-methoxyaniline, a known VEGFR2 inhibitor precursor .
  • 5-Fluoro-2-methoxy Derivative : Fluoro substitution may enhance blood-brain barrier penetration, suggesting central nervous system targets.
  • 4-Methylpiperazinomethyl-Trifluoromethyl Analog : Trifluoromethyl groups are common in anticancer agents, implying possible antiproliferative activity.

Key Observations :

  • The target compound’s synthesis is less documented than its methoxy-substituted analog, which has a well-optimized 59% yield .
  • Commercial availability of analogs like 9f highlights their utility in high-throughput screening but limits synthetic novelty.

Biological Activity

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses.

Synthesis and Structure

The synthesis of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline involves several key steps:

  • Formation of Aniline Derivative : Starting with 2-nitroaniline, a reduction process yields 2-aminoaniline.
  • Sulfonylation : The amino group is sulfonylated using ethylsulfonyl chloride in the presence of triethylamine.
  • Piperazine Substitution : The final step involves nucleophilic substitution with 4-methylpiperazine under reflux conditions.

This compound features a piperazine ring, which is known for its ability to mimic neurotransmitter structures, enhancing its interaction with biological targets.

The biological activity of this compound primarily arises from its interaction with various enzymes and receptors. The piperazine moiety allows it to bind to specific receptors in the nervous system, while the sulfonyl group enhances binding affinity through hydrogen bonding with amino acid residues at the active sites. This dual functionality positions it as a promising candidate in drug development, particularly for neurological disorders.

Enzyme Inhibition and Receptor Binding

Research indicates that 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline exhibits notable enzyme inhibition properties. It has been evaluated in receptor binding assays, demonstrating the potential to modulate various biological pathways .

Anticancer Properties

A recent study investigated the anticancer potential of piperazine derivatives, including this compound. The results indicated significant antiproliferative activity against human lung cancer cell lines (A-549) when assessed via MTT assays. The structure-activity relationship (SAR) revealed that substituents on the aryl ring significantly influenced cell viability and anticancer efficacy .

CompoundCell Viability (%)Hemolysis (%)Thrombolysis (%)
5a61.35 ± 2.293.158.9
5b25.11 ± 2.491.2754.4
5c60.29 ± 5.961047.8
5d38.08 ± 2.850.156.03

This table summarizes the cytotoxic effects of various piperazine derivatives, highlighting the significant variability based on structural modifications .

Study on Kinase Inhibition

Another research effort focused on the kinase selectivity of similar piperazine compounds, revealing that modifications at specific positions significantly altered their inhibitory profiles against cyclin-dependent kinases (CDKs). The study concluded that structural variations could enhance selectivity and potency against specific cancer types .

Comparative Analysis with Similar Compounds

When compared to related compounds such as 2-(Ethylsulfonyl)-aniline and 5-(4-Methyl-1-piperazinyl)-aniline , it was noted that the presence of both the sulfonyl group and piperazine ring in our compound provided enhanced solubility and biological activity, making it more versatile for medicinal applications.

Q & A

Basic Questions

Q. What synthetic methodologies are reported for preparing 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline, and what are the critical reaction steps?

  • Methodology : Synthesis typically involves sequential functionalization of the aniline ring. A common route includes:

Sulfonylation : Introducing the ethylsulfonyl group via reaction with ethylating agents (e.g., ethyl chloride) under basic conditions.

Nucleophilic Aromatic Substitution (SNAr) : Installing the 4-methylpiperazinyl group using Pd-catalyzed coupling or SNAr with 1-methylpiperazine.

Protection/Deprotection : Protecting the aniline amine during sulfonylation (e.g., acetylation) to prevent side reactions.

  • Example : Murár et al. (2013) synthesized the related compound 5-(ethylsulfonyl)-2-methoxyaniline in four steps (59% yield) starting from 4-methoxybenzene-1-sulfonyl chloride, highlighting the importance of regioselectivity and intermediate purification .

Q. What spectroscopic and analytical techniques are used to characterize 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazinyl methyl at δ 2.3 ppm).
  • IR Spectroscopy : Key peaks include SO2_2 symmetric/asymmetric stretches (1150–1300 cm1^{-1}) and N-H bends (~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ = 299.14).
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .

Advanced Questions

Q. How can synthetic challenges in introducing the 4-methylpiperazinyl group be addressed to improve yield?

  • Methodology :

  • Optimized SNAr Conditions : Use polar aprotic solvents (DMF, DMSO) with elevated temperatures (80–120°C) and strong bases (K2_2CO3_3, Cs2_2CO3_3) to enhance reactivity.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) while maintaining regioselectivity.
  • Protection Strategies : Temporary protection of the aniline amine with acetyl or Boc groups prevents undesired side reactions during sulfonylation .

Q. What in vitro assays are suitable for evaluating kinase inhibition (e.g., VEGFR2), and how are IC50_{50} values interpreted?

  • Methodology :

  • Kinase Glo® Luminescent Assay : Measures ATP depletion to quantify inhibition. Standardize enzyme concentration (e.g., 1 nM VEGFR2) and ATP levels (10 µM).
  • Dose-Response Curves : Fit data to the Hill equation to calculate IC50_{50}. For reference, the PDB complex 1Y6A (AAZ inhibitor) shows IC50_{50} = 22 nM .
  • Cross-Validation : Compare with known inhibitors (e.g., Nexavar®) under identical conditions to confirm potency .

Q. How do structural modifications at the ethylsulfonyl or piperazinyl positions affect VEGFR2 binding affinity?

  • Methodology :

  • SAR Studies :
  • Ethylsulfonyl : Replace with bulkier sulfonamides (e.g., isopropyl) to assess steric effects.
  • Piperazinyl : Substitute with morpholine or thiomorpholine to evaluate hydrogen-bonding interactions.
  • Computational Docking : Use software (AutoDock Vina) to predict binding modes in the VEGFR2 ATP-binding pocket.
  • Data Correlation : Compare IC50_{50} values with substituent electronic parameters (Hammett constants) to identify activity trends .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Adopt uniform protocols (e.g., Promega Kinase Glo®) and validate compound purity (>95% via HPLC).
  • Statistical Analysis : Use ANOVA to assess variability between replicates or studies.
  • Benchmarking : Cross-reference with structurally analogous inhibitors (e.g., 3-Methoxy-4-(4-methylpiperazinyl)aniline, CAS 156428-85-2) to contextualize results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline
Reactant of Route 2
2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline

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